N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 4-(ethylthio)phenylacetamide moiety. The 4-(ethylthio)phenyl group introduces a sulfur-containing substituent, which may enhance lipophilicity and modulate electronic properties.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(23)21-20-22-19-15-5-3-4-6-16(15)24-12-17(19)26-20/h3-10H,2,11-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOKLVLROYPYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and a chromone derivative under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide moiety can be introduced via an amide coupling reaction using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent like ethanethiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like thiols or amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Impacts
Key Reactions and Yields
- Target Compound Synthesis: Likely involves coupling 2-amino-4H-chromeno[4,3-d]thiazole with 2-(4-(ethylthio)phenyl)acetyl chloride, analogous to methods in (microwave-assisted amidation, 51–61% yields) .
- Thiazolidinone Derivatives (): Synthesized via condensation of thiourea derivatives with chloroacetamides, achieving 53–90% yields .
- Piperazine-Linked Thiazoles (): Refluxing chloroacetamides with piperazine derivatives yields 65–91% products, highlighting scalability .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Q & A
Q. What are the key synthetic strategies for synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile or acylating agents under anhydrous conditions (e.g., AlCl₃ as a catalyst) .
- Acylation : Introducing the acetamide moiety via reaction with activated esters or acid chlorides, often in solvents like DMF or dichloromethane .
- Chromene integration : Cyclization reactions to form the chromeno-thiazole core, requiring precise pH and temperature control .
- Key conditions : Reaction times (12–24 hrs), temperatures (60–100°C), and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. Discrepancies between calculated and observed data may require 2D NMR (e.g., HSQC, HMBC) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O, C-S) .
- Elemental Analysis : Verifies C, H, N content; deviations >0.3% suggest impurities .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Cytotoxicity : Comparative testing on normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance acylation kinetics, while dichloromethane improves chromene cyclization .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) may accelerate specific steps .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) balances reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .
Q. How to address discrepancies between calculated and observed spectroscopic data?
- Methodological Answer :
- Impurity Analysis : Use HPLC or TLC to detect side products; repurify via preparative chromatography .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NMR signals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Substituent Variation : Modify the ethylthio group (e.g., methylthio, sulfonyl) to assess impact on bioactivity .
- Scaffold Hybridization : Introduce heterocycles (e.g., pyridazine, triazole) to the chromeno-thiazole core .
- Pharmacophore Mapping : Identify critical moieties (e.g., acetamide, thiazole) via bioisosteric replacement .
Q. How to determine the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Incubate in PBS (pH 7.4) or human serum at 37°C; monitor degradation via HPLC over 24–72 hrs .
- Mass Spectrometry : Track metabolite formation (e.g., hydrolysis products) .
- Temperature Stress Testing : Expose to 40–60°C to assess thermal stability .
Data Contradiction Analysis
- Example : Lower-than-expected yields in acylation steps may arise from competing side reactions (e.g., hydrolysis of active esters). Mitigate by using excess acylating agent and anhydrous conditions .
- Example : Discrepancies in elemental analysis (e.g., 60.87% C observed vs. 61.07% calculated) suggest residual solvents; repurify and reanalyze .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
